molecular formula C23H30ClN3O4S2 B2956270 N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride CAS No. 1219202-10-4

N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride

Cat. No. B2956270
M. Wt: 512.08
InChI Key: CSBQCNBLCWRQDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

This would involve a detailed step-by-step process of how the compound is synthesized, including the starting materials, reagents, and conditions required for each step.



Molecular Structure Analysis

This involves the study of the compound’s molecular structure, including its atomic arrangement and the types of bonds present.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo, including its reactivity and the conditions required for these reactions.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity or basicity, reactivity, stability, etc.).


Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of compounds related to N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride involves complex chemical reactions that yield intermediates and derivatives with potential biological activities. For instance, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, demonstrates the intricate steps involving methylation, ethylation, and oxidation processes to obtain the desired compound with confirmed structure by IR, 1H NMR, and MS techniques (Wang Yu, 2008). Similarly, novel compounds like zinc phthalocyanine derivatives have been synthesized, showcasing unique photophysical and photochemical properties suitable for photodynamic therapy in cancer treatment, highlighting the potential of these compounds in medical applications (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Potential Biological and Medicinal Applications

Research into derivatives of N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride and similar compounds has revealed significant antibacterial and antifungal activities. A series of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives showed potent antimicrobial activities, which were comparable to standard agents like Ampicillin and Flucanazole in some cases, indicating their potential as new antibacterial and antifungal agents (M. Helal, S. Abbas, M. Salem, A. A. Farag, Y. Ammar, 2013).

Photophysical and Electrochemical Studies

The exploration of photophysical properties of related compounds, such as novel 2-{2-[4-(N,N-diethylamino)–2–hydroxyphenyl]–1H–benzo[d]imidazol–6–yl}–2H–naphtho [1,2-d] [1,2,3] fluorescent triazole derivatives, provides insights into their absorption, emission, quantum yields, and dipole moments, which are crucial for applications in fluorescence and potentially in optical devices. These studies are supported by both experimental and theoretical data, including DFT computations, indicating their blue and green emission properties suitable for various applications (Vikas Padalkar, Sandip K. Lanke, Santosh B. Chemate, N. Sekar, 2015).

Safety And Hazards

This involves studying the compound’s potential hazards, including its toxicity, flammability, environmental impact, and any precautions that need to be taken while handling it.


Future Directions

This involves discussing potential future research directions or applications for the compound, based on its properties and activities.


Please consult with a professional chemist or a trusted source for accurate information. It’s important to handle all chemicals safely and responsibly.


properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-(diethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S2.ClH/c1-4-25(5-2)14-15-26(23-24-20-17-18(30-3)11-12-21(20)31-23)22(27)13-16-32(28,29)19-9-7-6-8-10-19;/h6-12,17H,4-5,13-16H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBQCNBLCWRQDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)CCS(=O)(=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.